molecular formula C14H20N2O2 B14767981 Methyl 2-amino-3-(4-methylpiperidin-1-yl)benzoate

Methyl 2-amino-3-(4-methylpiperidin-1-yl)benzoate

Cat. No.: B14767981
M. Wt: 248.32 g/mol
InChI Key: GAMVGKUUYNIQHC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-methylpiperidin-1-yl)benzoate is a chemical compound with a complex structure that includes a benzoate ester, an amino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-methylpiperidin-1-yl)benzoate typically involves the reaction of 2-amino-3-(4-methylpiperidin-1-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:

    Starting Materials: 2-amino-3-(4-methylpiperidin-1-yl)benzoic acid and methanol.

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: Refluxing the mixture at elevated temperatures for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-methylpiperidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 2-amino-3-(4-methylpiperidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-methylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate: A closely related compound with similar structural features.

    2-Amino-4-methylpyridine: Shares the amino and methyl groups but differs in the overall structure.

Uniqueness

Methyl 2-amino-3-(4-methylpiperidin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research domains.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 2-amino-3-(4-methylpiperidin-1-yl)benzoate

InChI

InChI=1S/C14H20N2O2/c1-10-6-8-16(9-7-10)12-5-3-4-11(13(12)15)14(17)18-2/h3-5,10H,6-9,15H2,1-2H3

InChI Key

GAMVGKUUYNIQHC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC=CC(=C2N)C(=O)OC

Origin of Product

United States

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